molecular formula C16H20N2OS B13007685 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B13007685
M. Wt: 288.4 g/mol
InChI Key: JJAFUSJSHUDRMW-UHFFFAOYSA-N
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Description

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable resources, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structure, which allows it to interact with NRF2 and exhibit anti-inflammatory properties. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-amino-N-(4-methylphenyl)-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H20N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9,12-13H,2-5,17H2,1H3,(H,18,19)

InChI Key

JJAFUSJSHUDRMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3C2CCCC3)N

Origin of Product

United States

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